Cas no 425638-74-0 (2-(2-Chloroquinazolin-4-yl)acetamide)

2-(2-Chloroquinazolin-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Chloroquinazolin-4-yl)acetamide
- 2-(2-CHLOROQUINAZOLINE-4-YL)-ACETAMIDE
- 2-(2-chloro-4-quinazolinyl)acetamide
- 2-(2-chloro-quinazolin-4-yl)-acetamide
- AG-F-51371
- CTK4I6409
- DE-0070
- 4-Quinazolineacetamide, 2-chloro-
- AK121784
- HBENSHGDVIJNBK-UHFFFAOYSA-N
- SB17903
- CM14405
- 2-(2-chloroquinazolin-4-yl) acetamide
- AX8061263
- Y6231
- 2-Chloro-4-quinazolineacetamide
- DTXSID30596143
- MFCD16627975
- CS-0005837
- W17508
- 425638-74-0
- SCHEMBL1991028
- AC-30715
- AKOS015993906
- DB-392965
-
- MDL: MFCD16627975
- Inchi: 1S/C10H8ClN3O/c11-10-13-7-4-2-1-3-6(7)8(14-10)5-9(12)15/h1-4H,5H2,(H2,12,15)
- InChI Key: HBENSHGDVIJNBK-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])C(N([H])[H])=O)=N1
Computed Properties
- Exact Mass: 221.0355896g/mol
- Monoisotopic Mass: 221.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Surface Charge: 0
- Topological Polar Surface Area: 68.9
- Tautomer Count: 7
Experimental Properties
- Color/Form: No data available
- Density: 1.424±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 373°C at 760 mmHg
- Flash Point: 179.4±25.7 °C
- Refractive Index: 1.673
- Solubility: Slightly soluble (2.9 g/l) (25 º C),
2-(2-Chloroquinazolin-4-yl)acetamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Inert atmosphere,2-8°C
2-(2-Chloroquinazolin-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD61263-5g |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 5g |
¥9174.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD61263-1g |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 1g |
¥1883.0 | 2022-03-01 | |
Ambeed | A139112-1g |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 1g |
$303.00 | 2022-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C842579-250mg |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 250mg |
¥871.20 | 2022-09-29 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD61263-250mg |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 250mg |
¥754.0 | 2022-03-01 | |
Chemenu | CM142154-250mg |
2-(2-chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM142154-1g |
2-(2-chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D635458-1G |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 97% | 1g |
$415 | 2024-07-21 | |
Alichem | A189011827-250mg |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 250mg |
$173.25 | 2023-09-01 | |
Alichem | A189011827-5g |
2-(2-Chloroquinazolin-4-yl)acetamide |
425638-74-0 | 95% | 5g |
$1154.40 | 2023-09-01 |
2-(2-Chloroquinazolin-4-yl)acetamide Related Literature
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
Additional information on 2-(2-Chloroquinazolin-4-yl)acetamide
Comprehensive Overview of 2-(2-Chloroquinazolin-4-yl)acetamide (CAS No. 425638-74-0): Properties, Applications, and Research Insights
2-(2-Chloroquinazolin-4-yl)acetamide (CAS No. 425638-74-0) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential bioactive properties. This compound, characterized by a chloroquinazoline core linked to an acetamide group, serves as a versatile intermediate in the synthesis of more complex molecules. Researchers and industry professionals frequently search for terms like "quinazoline derivatives synthesis", "chloroquinazoline applications", and "acetamide-based compounds", reflecting the growing interest in this chemical space.
The molecular structure of 2-(2-Chloroquinazolin-4-yl)acetamide includes a chlorine substituent at the 2-position of the quinazoline ring, which enhances its reactivity in cross-coupling reactions and other transformations. This feature makes it a valuable building block for designing heterocyclic compounds with potential applications in drug discovery. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such intermediates, as they can be used to generate virtual libraries for high-throughput screening.
In the context of green chemistry and sustainable synthesis, 2-(2-Chloroquinazolin-4-yl)acetamide has been explored for its compatibility with catalytic methods and solvent-free reactions. These approaches align with the global push toward reducing environmental impact in chemical manufacturing. Searches for "eco-friendly synthesis of quinazolines" and "sustainable heterocyclic chemistry" underscore the relevance of this topic among modern researchers.
From a pharmacological perspective, quinazoline derivatives like 2-(2-Chloroquinazolin-4-yl)acetamide are often investigated for their kinase inhibitory activity, which is crucial in targeting diseases such as cancer and inflammatory disorders. The compound's acetamide moiety may contribute to improved solubility and bioavailability, making it a candidate for further derivatization. Popular queries such as "quinazoline-based kinase inhibitors" and "structure-activity relationship of acetamides" reflect the intersection of this compound with cutting-edge therapeutic research.
Analytical characterization of 2-(2-Chloroquinazolin-4-yl)acetamide typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent requirements for use in high-value chemical synthesis. The demand for "advanced analytical methods for heterocycles" and "quality control of pharmaceutical intermediates" highlights the need for rigorous standards in this field.
In summary, 2-(2-Chloroquinazolin-4-yl)acetamide (CAS No. 425638-74-0) represents a critical intermediate in the development of novel bioactive molecules. Its structural versatility, combined with the growing emphasis on sustainable chemistry and drug discovery innovation, ensures its continued relevance in scientific and industrial applications. As research progresses, this compound is likely to remain a focal point for inquiries related to "quinazoline scaffold optimization" and "next-generation heterocyclic building blocks".
425638-74-0 (2-(2-Chloroquinazolin-4-yl)acetamide) Related Products
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
